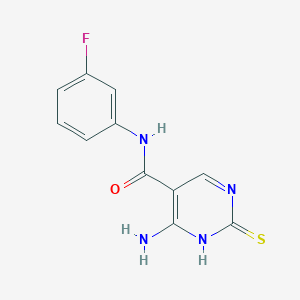
4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide, or 4-AFC, is an organic compound belonging to the class of pyrimidines. It is a white crystalline solid with a molecular weight of 247.24 g/mol and a melting point of approximately 140°C. 4-AFC has a variety of applications in scientific research due to its unique properties, such as its ability to form strong covalent bonds and its high solubility in water.
Aplicaciones Científicas De Investigación
4-AFC has a variety of applications in scientific research, including the study of enzyme-substrate interactions, protein-protein interactions, and drug-target interactions. It can also be used as a tool to study the structure and function of proteins, as well as to study the effects of drugs on cellular processes. In addition, 4-AFC has been used in the synthesis of various compounds, such as aminoglycosides and antibiotics.
Mecanismo De Acción
4-AFC acts as a substrate for enzymes, which catalyze the formation of covalent bonds between the two molecules. This reaction is known as a “Michael reaction”, and it is essential for the formation of covalent bonds between two molecules. In addition, 4-AFC can also act as an inhibitor of enzymes, which can be used to study enzyme inhibition and the effects of drugs on enzyme activity.
Biochemical and Physiological Effects
4-AFC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it can also inhibit the activity of proteins involved in cellular processes. In addition, 4-AFC has been shown to have an inhibitory effect on the growth of bacteria and fungi, as well as an inhibitory effect on the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-AFC in laboratory experiments is its high solubility in water, which makes it easy to use in a variety of experiments. Additionally, 4-AFC is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, 4-AFC also has some limitations, such as its relatively low solubility in organic solvents and its low reactivity with other compounds.
Direcciones Futuras
The potential future applications of 4-AFC are numerous. For example, it could be used in the development of new drugs, as it has been shown to have an inhibitory effect on the growth of bacteria and fungi. In addition, 4-AFC could be used in the development of new diagnostic tests, as it has been shown to be a useful tool for studying enzyme-substrate interactions and protein-protein interactions. Finally, 4-AFC could be used in the development of new materials, as it has been shown to form strong covalent bonds with other molecules.
Métodos De Síntesis
4-AFC can be synthesized through a variety of methods, including a two-step reaction of 3-fluorophenylhydrazine and 2-mercaptopyrimidine-5-carboxylic acid. In the first step, 3-fluorophenylhydrazine is reacted with 2-mercaptopyrimidine-5-carboxylic acid in aqueous solution to form 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide. The second step involves the hydrolysis of the resulting 4-AFC to form the desired product.
Propiedades
IUPAC Name |
6-amino-N-(3-fluorophenyl)-2-sulfanylidene-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4OS/c12-6-2-1-3-7(4-6)15-10(17)8-5-14-11(18)16-9(8)13/h1-5H,(H,15,17)(H3,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFAEFWSEWEIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(NC(=S)N=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)

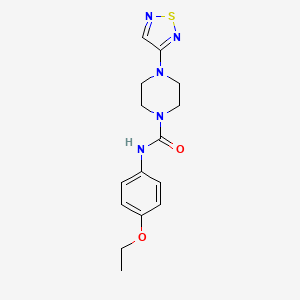
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)
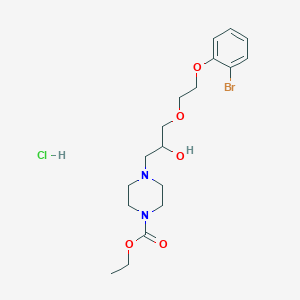
![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
![N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide](/img/structure/B2632780.png)
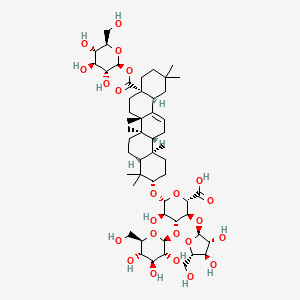
![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)
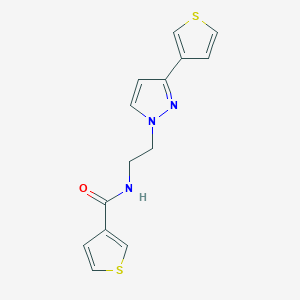
![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)

![8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2632791.png)
